molecular formula C16H13IN2O B6004159 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B6004159
M. Wt: 376.19 g/mol
InChI Key: GBEJVLLPYORBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as IBZI, is a chemical compound that belongs to the family of benzimidazole derivatives. IBZI has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Scientific Research Applications

1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has been studied for its potential use as a fluorescent probe for imaging cancer cells.

Mechanism of Action

The mechanism of action of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II. Additionally, 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has also been shown to have antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole is its potential use as a fluorescent probe for imaging cancer cells. Additionally, 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to have a broad spectrum of anti-cancer activity, making it a promising candidate for further study. However, one limitation of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole is its relatively low solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole. One area of study could be the development of more efficient synthesis methods for 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole. Additionally, further research could be conducted to better understand the mechanism of action of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole and its potential applications in cancer research. Further studies could also investigate the potential use of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole in combination with other anti-cancer drugs to enhance its effectiveness. Finally, research could be conducted to explore the potential use of 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole in other areas of scientific research, such as imaging and diagnostics.

Synthesis Methods

1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole can be synthesized through a multistep process involving the reaction of 2,3-dimethylbenzimidazole with 3-iodobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(3-iodobenzoyl)-5,6-dimethyl-1H-benzimidazole.

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O/c1-10-6-14-15(7-11(10)2)19(9-18-14)16(20)12-4-3-5-13(17)8-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJVLLPYORBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-dimethyl-1H-benzimidazol-1-yl)(3-iodophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.